Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-
Description
Chemical Structure and Key Features
The compound 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-47-4) is a benzimidazole derivative characterized by:
- Chlorine substitutions at positions 4 and 5.
- Methoxy groups (-OCH₃) at positions 5 and 4.
- A trifluoromethyl (-CF₃) group at position 2.
This substitution pattern distinguishes it from other benzimidazole analogs, where chlorine and methoxy groups typically occupy adjacent positions (e.g., 4,5- or 5,6-dichloro derivatives). The presence of methoxy groups introduces electron-donating effects, which may modulate electronic properties and biological activity compared to halogen-only analogs .
Properties
CAS No. |
89427-47-4 |
|---|---|
Molecular Formula |
C10H7Cl2F3N2O2 |
Molecular Weight |
315.07 g/mol |
IUPAC Name |
4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H7Cl2F3N2O2/c1-18-7-3(11)5-6(4(12)8(7)19-2)17-9(16-5)10(13,14)15/h1-2H3,(H,16,17) |
InChI Key |
ZOTAAERTGSZERF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1OC)Cl)N=C(N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach for Benzimidazole Derivatives
The benzimidazole core is typically synthesized via condensation reactions involving o-phenylenediamine or its derivatives with various carbonyl-containing compounds such as carboxylic acids, aldehydes, or nitriles. The presence of substituents on the benzene ring or on the nitrogen atoms can be introduced by selecting appropriately substituted starting materials or by post-synthetic modifications.
Specific Preparation of 4,7-Dichloro-5,6-Dimethoxy Substituted Benzimidazole
The 4,7-dichloro-5,6-dimethoxy substitution pattern on the benzimidazole ring is generally achieved by starting with appropriately substituted o-phenylenediamine or benzene derivatives bearing these groups. The chlorination and methoxylation are typically introduced on the aromatic ring prior to benzimidazole ring formation.
- Starting materials: 4,7-dichloro-5,6-dimethoxy-o-phenylenediamine or corresponding substituted benzene derivatives.
- Method: Condensation with trifluoromethyl-containing carboxylic acids or aldehydes under acidic conditions to form the benzimidazole ring.
This approach ensures the retention of chloro and methoxy substituents while introducing the benzimidazole scaffold.
Introduction of the Trifluoromethyl Group at the 2-Position
The 2-(trifluoromethyl) substituent is introduced either by:
- Using trifluoromethyl-substituted carboxylic acids or aldehydes in the condensation step with o-phenylenediamine derivatives.
- Alternatively, via radical decarboxylative trifluoromethylation reactions on preformed benzimidazole cores, employing radical initiators under metal-free or catalytic conditions.
A notable method involves the radical cascade cyclization of 2-arylbenzimidazoles with α,α-difluorophenylacetic acid derivatives, which proceeds under base- and metal-free conditions with good yields (59–87%), highlighting functional group tolerance and efficiency.
Catalytic and Solvent-Free Methods
Recent advances have introduced catalytic systems that improve the efficiency and environmental profile of benzimidazole synthesis:
- Iron-sulfur catalysts: Promote cyclization of substituted o-nitroanilines with picolines at 150 °C under solvent-free conditions, yielding 83-91% of benzimidazole derivatives.
- Cobalt-pincer complexes: Facilitate dehydrogenation reactions at 150 °C for 24 hours to produce substituted benzimidazoles from primary alcohols and o-phenylenediamine.
- Hydrosilicon catalysis: Activates dimethylformamide for condensation with o-phenylenediamine at 120 °C, yielding benzimidazole derivatives efficiently.
These catalytic methods offer greener alternatives to traditional reflux and acid-catalyzed syntheses.
Representative Reaction Scheme for Target Compound
Summary Table of Preparation Methods
Chemical Reactions Analysis
Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution: Halogenated benzimidazoles can undergo nucleophilic substitution reactions, where the halide groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. The specific compound has been studied for its efficacy against a range of pathogens. A study highlighted the synthesis of various benzimidazole derivatives and their evaluation against bacterial strains, showing promising results in inhibiting growth .
Anticancer Properties
Benzimidazole derivatives have been explored for their potential as anticancer agents. The compound has been tested for cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis in certain types of cancer cells. This property makes it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical studies. It may inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Agricultural Applications
Pesticidal Activity
The compound is classified as an agricultural chemical with potential pesticidal applications. Its structure allows it to function effectively as a fungicide or herbicide. Studies have demonstrated its effectiveness against various plant pathogens, suggesting its utility in crop protection strategies .
Herbicide Development
Research into the herbicidal properties of benzimidazole derivatives indicates that they can selectively inhibit weed growth without adversely affecting crops. This selectivity is crucial for sustainable agricultural practices and enhancing crop yields .
Material Science
Polymer Chemistry
Benzimidazole derivatives are also being investigated for their role in polymer science. The unique properties of the compound allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for various industrial uses .
Case Studies
Mechanism of Action
The mechanism of action of benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds are structurally related to the target molecule, differing in substituent positions and functional groups:
Key Structural Differences :
- Chlorine vs. estimated lower logP for dimethoxy variant) .
- Positional Effects: Adjacent substituents (e.g., 4,5-dichloro) increase steric hindrance and reactivity, while non-adjacent groups (e.g., 4,7-dichloro) may alter binding interactions in biological systems .
Physicochemical Properties
*Predicted based on substituent contributions.
Biological Activity
Benzimidazole derivatives are a significant class of heterocyclic compounds with diverse biological activities. The specific compound Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)- has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 315.08 g/mol. Its structure features a benzimidazole core substituted with two chlorine atoms, two methoxy groups, and a trifluoromethyl group, which enhance its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance:
- Dual Inhibition of EGFR and BRAF V600E : Compounds based on the benzimidazole scaffold have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and BRAF V600E, which are crucial targets in various cancers. Notably, compounds 4c and 4e showed substantial antiproliferative activity against several cancer cell lines, including non-small cell lung cancer (NSCLC) and colon cancer, with cell inhibition percentages exceeding 90% in some cases .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This mechanism was confirmed through molecular docking studies that indicated strong binding affinities to target proteins .
| Cell Line | Inhibition Percentage (%) |
|---|---|
| Non-Small Cell Lung Cancer | 88.04 - 94.09 |
| Colon Cancer | 77.14 - 97.72 |
| CNS Cancer | 80.07 - 138.85 |
| Melanoma | 73.78 - 99.12 |
Neurological Applications
The compound has also been evaluated for its antagonistic activity against P2X3 receptors, which are implicated in neuropathic pain and chronic cough:
- P2X3 Receptor Antagonism : Benzimidazole derivatives have been synthesized to target P2X3 receptors effectively. A notable finding is that the introduction of trifluoromethyl groups significantly enhances metabolic stability and antagonistic potency .
Case Studies
- Anticancer Efficacy Study : A study involving various benzimidazole derivatives reported that specific analogs exhibited complete cell death against leukemia cell lines with inhibition percentages ranging from 63% to over 90% across different tests .
- P2X3 Receptor Study : Research conducted on the antagonistic properties of benzimidazole derivatives revealed that modifications in the molecular structure led to varying levels of efficacy against P2X3 receptor-mediated responses in vitro .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of benzimidazole derivatives typically involves cyclization reactions between substituted anilines and carboxylic acids or other electrophiles:
- General Synthesis Pathway :
- Starting materials include aniline derivatives and appropriate halogenated compounds.
- Cyclization reactions yield the benzimidazole core.
- Subsequent modifications introduce various substituents to optimize biological activity.
The SAR studies indicate that the presence of electron-withdrawing groups (like trifluoromethyl) enhances biological activity by improving solubility and binding affinity to target sites .
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for this compound?
- Structural Features : The compound contains a benzimidazole core with halogen (4,7-dichloro), methoxy (5,6-dimethoxy), and trifluoromethyl substituents. This pattern enhances lipophilicity and stability .
- Spectroscopic Methods :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Use DMSO-d6 to observe exchangeable NH protons .
- 19F NMR : Detect the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~385.94 g/mol) via ESI or MALDI-TOF .
- IR Spectroscopy : Identify NH stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What synthetic routes are reported for this compound?
- Methodology : Multi-step synthesis involving:
Halogenation : Sequential chlorination at positions 4 and 2.
Methoxylation : Introduction of methoxy groups at positions 5 and 6 via nucleophilic substitution .
Trifluoromethylation : Use of CF₃Cu or Togni’s reagent for regioselective substitution at position 2 .
- Key Challenges : Competing reactivity of halogens and methoxy groups requires temperature control (0–5°C) and anhydrous conditions .
Q. How should this compound be stored to ensure stability?
- Storage : In airtight, light-resistant containers at -20°C under inert gas (N₂/Ar).
- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides), reducing agents (e.g., LiAlH₄), and moisture to prevent decomposition .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., casein kinases). Focus on halogen-bonding interactions with active-site residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity .
Q. How can researchers resolve contradictions in reported biological activities of halogenated benzimidazoles?
- Experimental Design :
- Control Variables : Standardize assay conditions (pH, temperature) to isolate substituent effects .
- Comparative Studies : Test analogs (e.g., 5,6-dibromo vs. 5,6-dimethoxy derivatives) under identical conditions .
Q. What advanced analytical methods quantify degradation products under physiological conditions?
- HPLC-MS/MS : Use C18 columns (ACN/H₂O gradient) to separate degradation products. Monitor m/z 386 → fragment ions .
- Accelerated Stability Testing : Expose the compound to pH 1–9 buffers (37°C, 72 hrs) and track hydrolysis via 19F NMR .
Methodological Notes
- Synthesis Optimization : Use DOE (Design of Experiments) to optimize reaction yields, varying catalysts (e.g., Pd vs. Cu) and solvent systems (DMF vs. THF) .
- Toxicity Screening : Prioritize hepatotoxicity assays (e.g., HepG2 cell viability) due to structural similarity to liver-affecting analogs .
- Regulatory Compliance : Follow OSHA 29 CFR 1910.120 for spill management and PPE protocols (Nitrile gloves, Tyvek® suits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
